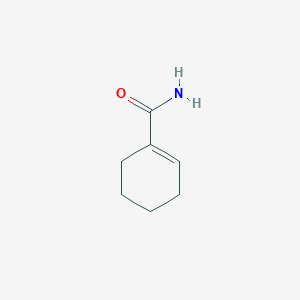

Cyclohexenecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDQOBHHPNQOBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463616 | |

| Record name | Cyclohexenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112170-66-8 | |

| Record name | Cyclohexenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Organic Synthesis

In the realm of organic synthesis, cyclohexenecarboxamide serves as a pivotal intermediate for the creation of more complex molecules. Its synthetic utility stems from the reactivity of both the alkene and the amide functionalities, allowing for a diverse range of chemical transformations.

The foundational synthesis of this compound derivatives often starts from cyclohexylcarboxylic acid precursors. One established method involves a two-step process beginning with the deprotonation of cyclohexylcarboxylic acid using lithium dialkylamides to form a stabilized organolithium intermediate. This intermediate can then react with various electrophiles to introduce substituents.

Modern synthetic strategies have further refined the preparation of this compound derivatives. For instance, chiral auxiliary-assisted amidation has been employed to control the stereochemistry of these compounds. google.com This method can utilize coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBt).

The inherent reactivity of the double bond in the cyclohexene (B86901) ring allows for a variety of chemical reactions, including:

Oxidation: The alkene can be oxidized to form cyclohexenecarboxylic acid using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Reduction: The double bond can be reduced to yield cyclohexanecarboxamide (B73365) derivatives.

Substitution: The molecule can undergo nucleophilic substitution reactions at the amide group.

Furthermore, the double bond enables the use of this compound as a monomer in polymerization reactions, leading to the formation of thermally stable polymer networks.

Importance in Chemical Methodology Development

Classical and Contemporary Approaches to Core Structure Synthesis

The synthesis of the this compound scaffold can be broadly categorized into two main strategies: the formation of the amide bond on a pre-existing cyclohexene carboxylic acid core, or the construction of the cyclohexene ring itself through cycloaddition reactions using precursors that already contain the necessary amide functionality or a group that can be readily converted to it.

Direct Amidation Reactions

Direct amidation involves the coupling of a cyclohexenecarboxylic acid derivative with an amine. This long-standing method remains a cornerstone of amide synthesis due to its straightforwardness. ucl.ac.uk The primary challenge in direct amidation is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com Overcoming this requires activation of the carboxylic acid or the use of coupling agents.

Modern advancements have introduced a variety of reagents and catalysts to facilitate this transformation under milder conditions, improving yields and functional group tolerance. organic-chemistry.org Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as hydroxybenzotriazole (B1436442) (HOBt) to suppress side reactions and improve efficiency. Boronic acid derivatives have also emerged as effective catalysts for direct amidations, promoting the reaction between free carboxylic acids and amines at ambient temperatures. organic-chemistry.org A solvent-free protocol using EDC.HCl in a continuous flow screw reactor has also been developed for the synthesis of various amides, demonstrating high efficiency and scalability. rsc.org

| Coupling System | Typical Conditions | Key Features |

| EDC/HOBt | Dichloromethane, Room Temp | High efficiency, suitable for chiral syntheses. |

| Boronic Acid Catalysts | Room Temperature, Molecular Sieves | Mild conditions, broad substrate scope including functionalized amines. organic-chemistry.org |

| EDC.HCl (Flow) | Solvent-free, Room Temp | Continuous process, high conversion rates, scalable. rsc.org |

These methods provide robust pathways to cyclohexenecarboxamides from their corresponding carboxylic acids, which can themselves be synthesized through various means, including the oxidation of corresponding alcohols or aldehydes.

Cycloaddition Reactions in this compound Formation

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful and atom-economical approach to constructing the six-membered cyclohexene ring with a high degree of control over regiochemistry and stereochemistry. mdpi.comlibretexts.org This pericyclic reaction involves the combination of a conjugated diene (a molecule with two alternating double bonds) and a dienophile (a molecule with a double or triple bond) to form a cyclic adduct. wikipedia.orgucalgary.ca

Diels-Alder Reactions and Derivatives

The Diels-Alder reaction is a [4+2] cycloaddition, meaning it involves the 4 π-electrons of the diene and the 2 π-electrons of the dienophile. organic-chemistry.org The reaction is concerted, with new bonds forming simultaneously in a cyclic transition state. libretexts.org This mechanism is responsible for the reaction's high stereospecificity. ucalgary.ca To synthesize a this compound, the dienophile is typically an alkene bearing a carboxamide group or a precursor like a nitrile or ester group, which can be later converted to the amide.

The reaction's success is governed by the electronic properties of the reactants. Typically, the reaction is favored when the diene is electron-rich (containing electron-donating groups) and the dienophile is electron-poor (containing electron-withdrawing groups). ucalgary.caebsco.com The carboxamide group, or its common precursors like esters and nitriles, are electron-withdrawing, making them excellent activating groups for the dienophile. organic-chemistry.orglibretexts.org

Intermolecular Diels-Alder Cycloadditions

In an intermolecular Diels-Alder reaction, the diene and dienophile are separate molecules that react to form the cyclohexene product. mdpi.com This is the most common form of the reaction and has been widely used to create a vast array of six-membered rings. wikipedia.org For instance, a diene like 1,3-butadiene (B125203) can react with acrylamide (B121943) or a related derivative to form a this compound skeleton directly.

A key aspect of these reactions is stereoselectivity, particularly the preference for the endo product. The endo orientation is favored due to secondary orbital interactions between the electron-withdrawing group on the dienophile and the developing π-system of the newly forming ring, which stabilizes the transition state. organic-chemistry.orgchemistrysteps.com

| Diene | Dienophile | Product Feature | Reference |

| 1,3-Butadiene | Acrylonitrile | Forms a cyclohexene ring with a nitrile group, a precursor to the carboxamide. | libretexts.org |

| Cyclopentadiene | Maleic Anhydride | Forms a bicyclic adduct, demonstrating the endo rule. | iitk.ac.in |

| 1,3-Cyclohexadiene | Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | Yields Diels-Alder and retro-Diels-Alder products under various conditions. | acgpubs.org |

Intramolecular Diels-Alder Cycloadditions

The intramolecular Diels-Alder (IMDA) reaction occurs when the diene and dienophile functionalities are tethered within the same molecule. wikipedia.org This powerful variant leads to the formation of complex fused or bridged polycyclic systems in a single, highly controlled step. wikipedia.orgsinica.edu.tw The tether connecting the two reactive partners significantly influences the reaction's feasibility and stereochemical outcome. wikipedia.org

IMDA reactions of substrates containing an amide-bearing tether can produce intricate this compound derivatives. For example, a triene system where the dienophile is an α,β-unsaturated amide moiety can cyclize to form a bicyclic lactam. Computational studies on cycloalkenones have shown that these intramolecular reactions proceed with high endo stereoselectivity. nih.gov The length and nature of the tether determine whether a fused or bridged ring system is formed. wikipedia.org

| Substrate Type | Product Type | Key Finding | Reference |

| Substituted deca-1,3,9-trienes | Decalin derivatives | IMDA reactions are significantly faster than intermolecular counterparts due to lower activation entropy. | mdpi.com |

| Tethered Cycloalkenones | Fused polycycles | Reactions show high endo stereoselectivity, which can be accelerated by Lewis acids. | nih.gov |

| Trienes with Carbonyl Substituent | Fused cis-ring systems | The presence of an activating carbonyl group facilitates cycloaddition at lower temperatures. | sinica.edu.tw |

Dienophile and Diene Engineering for this compound Systems

The efficiency and rate of the Diels-Alder reaction are heavily dependent on the electronic nature of the reacting partners. chemistrysteps.com Engineering the diene and dienophile with appropriate substituents is a key strategy for optimizing the synthesis of cyclohexene systems.

Dienophile Engineering: A dienophile's reactivity is enhanced by the presence of electron-withdrawing groups (EWGs). libretexts.org For the synthesis of cyclohexenecarboxamides, the dienophile of choice would ideally contain a carboxamide group (-CONH₂) or a group that can be easily converted to it, such as an ester (-COOR), nitrile (-CN), or acyl halide (-COX). These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the crucial orbital overlap with the diene's Highest Occupied Molecular Orbital (HOMO). organic-chemistry.org

Diene Engineering: Conversely, the diene should be as electron-rich as possible to increase the energy of its HOMO. organic-chemistry.org This is achieved by attaching electron-donating groups (EDGs) such as alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups to the diene system. ucalgary.ca This electronic complementarity between an electron-rich diene and an electron-poor dienophile accelerates the reaction, often allowing it to proceed under milder conditions. ebsco.com This principle is fundamental to planning efficient syntheses of highly substituted this compound derivatives.

[2+2] Cycloadditions

The [2+2] cycloaddition reaction is a powerful photochemical or metal-catalyzed method for constructing four-membered rings, which can be pivotal in the synthesis of complex cyclic systems. researchgate.netlibretexts.org This reaction involves the direct addition of two unsaturated components, such as two alkenes or an alkene and a carbonyl group, to form a cyclobutane (B1203170) ring. researchgate.netnih.gov While direct [2+2] cycloaddition to form the this compound core is less common, the strategy is often employed to build a cyclobutane intermediate that is subsequently elaborated into the desired six-membered ring.

The vast majority of these reactions are photochemical [2+2] cycloadditions, which typically require direct excitation or sensitization by UV irradiation. researchgate.net For instance, the photocycloaddition of a chiral aromatic aldehyde with an enamide can proceed with high facial diastereoselectivity, influenced by intermolecular hydrogen bonding. dntb.gov.ua Similarly, the reaction of different olefins with N-substituted maleimides can be achieved photochemically. N-alkyl maleimides often react without a catalyst under UVA irradiation, whereas N-aryl maleimides may require a photosensitizer, such as thioxanthone, and visible light (e.g., blue LEDs) to proceed efficiently. acs.org

In the context of cyclohexene systems, photochemical cycloadditions of cyclohexenone with various conjugated dienes have been studied. acs.org Furthermore, transition metal catalysis, particularly with copper(I) salts, has emerged as a valuable alternative to UV-promoted reactions, sometimes allowing the reaction to proceed with visible light. researchgate.net The intramolecular [2+2] cycloaddition of an allene (B1206475) with an alkene, catalyzed by Bi(OTf)₃, has been used to construct complex cyclobutane-containing natural products, demonstrating the power of this method to create strained ring systems stereoselectively. nih.gov

Research has also explored the enantioselective intramolecular [2+2] photocycloaddition of 3-oxo-2-cyclohexenecarboxamides within inclusion crystals using chiral host compounds, demonstrating a method to control the stereochemistry of the resulting cyclobutane product. dntb.gov.ua These cyclobutane adducts are versatile intermediates that can undergo subsequent ring-expansion or fragmentation reactions to yield substituted cyclohexene derivatives. researchgate.net

Esterification and Subsequent Amidation Routes

A more traditional and widely applicable strategy for the synthesis of cyclohexenecarboxamides involves a two-step process: the formation of a cyclohexenecarboxylic acid or its corresponding ester, followed by an amidation reaction. This approach is highly versatile as it allows for the independent synthesis and purification of the cyclohexene core before introducing the amide functionality.

The initial cyclohexenecarboxylic acid can be prepared through various means, including Diels-Alder reactions or the saponification of a corresponding ester. This acid is then activated to facilitate amide bond formation. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 4-dimethylaminopyridine (B28879) (DMAP) or hydroxybenzotriazole (HOBt). analis.com.my The reaction mechanism with carbodiimides typically involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the desired amide. analis.com.my

Alternatively, esters can be directly converted to amides. researchgate.netorganic-chemistry.org Recent developments have shown that reacting esters with alkali metal amidoboranes, such as sodium amidoboranes (NaNHRBH₃), provides a rapid and chemoselective route to primary and secondary amides at room temperature without the need for catalysts. researchgate.net Another powerful method involves the use of lithium amides in sustainable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which allows for ultrafast and chemoselective amidation of a wide range of esters under ambient, aerobic conditions. nih.gov

Table 1: Comparison of Amidation Methods for Carboxylic Acids/Esters

| Method | Substrate | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Carbodiimide Coupling | Carboxylic Acid | EDC/HOBt, DCC/DMAP | Well-established, versatile, forms O-acylisourea intermediate. | analis.com.my |

| Amidoborane Amidation | Ester | Sodium Amidoboranes (NaNHRBH₃) | Rapid, catalyst-free, room temperature, high conversion. | researchgate.net |

| Lithium Amide Amidation | Ester | Lithium Amides (e.g., LiHMDS) | Ultrafast, aerobic conditions, sustainable solvents (2-MeTHF). | nih.gov |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in modern organic synthesis, as different stereoisomers of a molecule can have vastly different biological activities. The synthesis of specific enantiomers and diastereomers of this compound can be achieved through several advanced strategies.

Chiral Auxiliary Strategies

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct a subsequent chemical reaction to occur with a specific stereochemical outcome. wikipedia.orguwindsor.ca After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgrsc.org This method is highly reliable and predictable, making it a common choice in the early phases of drug development. wikipedia.org

Evans oxazolidinones are among the most powerful and widely used chiral auxiliaries. wikipedia.orgsantiago-lab.com They are typically prepared from chiral amino acids and are acylated with a carboxylic acid (e.g., a cyclohexenecarboxylic acid chloride) after deprotonation with a strong base. santiago-lab.comwilliams.edu The resulting N-acyloxazolidinone can then undergo highly diastereoselective reactions, such as enolate alkylations or conjugate additions. uwindsor.canih.gov The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the incoming electrophile to attack from the opposite, less hindered face, thus controlling the formation of the new stereocenter. santiago-lab.com The auxiliary is then cleaved under various conditions (e.g., using lithium hydroperoxide) to yield the chiral carboxylic acid, which can be converted to the target carboxamide. nih.gov

Other notable auxiliaries include Oppolzer's camphorsultam and pseudoephedrine. wikipedia.org Camphorsultam has proven effective in asymmetric Michael additions and other transformations. wikipedia.org Pseudoephedrine can be reacted with a carboxylic acid to form an amide, and subsequent deprotonation and reaction of the enolate is directed by the auxiliary's chiral centers. wikipedia.org

Table 2: Prominent Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Mechanism of Control | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol (B89426) reactions, alkylations | Steric hindrance from substituents directs electrophilic attack on the enolate. | wikipedia.orguwindsor.casantiago-lab.com |

| Oppolzer's Camphorsultam | Diels-Alder, Michael additions | Rigid bicyclic structure provides effective facial shielding. | wikipedia.orgrsc.org |

| Pseudoephedrine | Alkylation of amides | Forms a chelated enolate intermediate, directing alkylation. | wikipedia.org |

Asymmetric Catalysis in Amidation Reactions

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

Organocatalytic Approaches

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions and control stereoselectivity. psu.edu Bifunctional organocatalysts, which possess both a Lewis basic site (to activate a nucleophile) and a Brønsted acidic site (to activate an electrophile), are particularly effective. psu.edu In the context of amidation, amide-based bifunctional catalysts have been designed to facilitate reactions through hydrogen bonding interactions. psu.edu For instance, prolinamide derivatives can catalyze asymmetric reactions by forming enamine intermediates while simultaneously using hydrogen bonds to control the orientation of the reactants. psu.edu While direct organocatalytic asymmetric amidation to form cyclohexenecarboxamides is an emerging area, the principles have been established in related transformations. A significant achievement in this field is the development of organocatalytic methods for the asymmetric activation of stable amide C-N bonds, which allows for the atroposelective synthesis of axially chiral biaryl amino acids. nih.gov

Transition-Metal Catalyzed Asymmetric Synthesis

Transition-metal catalysis is a cornerstone of modern asymmetric synthesis, enabling the construction of a vast array of chiral molecules. catalyst-enabling-synthetic-chemistry.comsioc-journal.cn These methods often involve a central transition metal (such as copper, rhodium, or palladium) coordinated to a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which forces the reactants to approach in a specific orientation, leading to the preferential formation of one enantiomer.

For the synthesis of chiral amides, photoinduced copper-catalyzed reactions have been developed for the enantioconvergent substitution of racemic alkyl electrophiles with primary amides. nih.govresearchgate.net This approach uses a catalyst system assembled in situ from a copper source and multiple ligands, including a chiral diamine, to achieve both C-N bond formation and stereochemical control in a single step. nih.gov Transition metal-catalyzed reactions are also instrumental in [2+2+2] cycloadditions, which can construct highly substituted carbocycles and heterocycles. psu.eduuwindsor.ca The use of chiral ligands in these cycloadditions can induce enantioselectivity, providing a powerful route to chiral cyclic scaffolds that could be precursors to cyclohexenecarboxamides. psu.edu

Chiral Resolution Techniques

The separation of enantiomers from a racemic mixture, known as chiral resolution, is critical in pharmaceutical and chemical synthesis, as different enantiomers can exhibit varied biological activity. For this compound derivatives, two primary methods are of particular importance: preparative chiral chromatography and stereoselective recrystallization.

Preparative Chiral Chromatography

Preparative chiral chromatography is a powerful technique for isolating pure enantiomers on a large scale. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. researchgate.net The efficiency of this technique has made it an indispensable tool in both research and industrial settings. chromatographyonline.com

Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose, are widely used due to their broad chiral recognition capabilities. chromatographyonline.comwindows.net These CSPs are often coated onto a silica (B1680970) gel support and can be used in various modes, including normal-phase, reversed-phase, and supercritical fluid chromatography (SFC), offering versatility for separating a wide range of chiral compounds. americanpharmaceuticalreview.com For amide derivatives, the choice of the stationary phase, mobile phase, and additives is crucial for achieving optimal separation.

Table 1: Representative Conditions for Preparative Chiral Chromatography The following data is illustrative of typical starting points for method development for chiral amides.

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Common Additive | Target Analyte Class |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Diethylamine (DEA) | Neutral or Basic Amides |

| Amylose tris(3,5-dimethylphenylcarbamate) | Heptane/Ethanol | Trifluoroacetic Acid (TFA) | Acidic or Neutral Amides |

| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Supercritical CO₂/Methanol | None | Various Amides (SFC) |

| Immobilized Polysaccharide Phases | Dichloromethane/Methanol | Formic Acid (FA) | Complex Amide Structures |

The selection of an appropriate CSP often involves screening several columns with different polysaccharide derivatives to find the one that provides the best chiral recognition for the specific this compound derivative. windows.net The development of immobilized CSPs has further expanded the range of usable solvents, enhancing the applicability of this technique. chromatographyonline.com

Stereoselective Recrystallization

Stereoselective recrystallization, also known as diastereomeric recrystallization, is a classical and cost-effective method for chiral resolution. The process involves two main steps:

Formation of Diastereomers: The racemic mixture of this compound (which contains two enantiomers) is reacted with a single, pure enantiomer of a second chiral compound, known as a chiral resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org For a racemic carboxylic acid derivative, a chiral amine could be used, while a racemic amine derivative could be resolved with a chiral carboxylic acid to form diastereomeric salts.

Separation and Isolation: Diastereomers, unlike enantiomers, have different physical properties, such as solubility, melting point, and boiling point. wikipedia.org This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from a suitable solvent, allowing it to be isolated in solid form, while the other remains in the solution.

After separation, the chiral resolving agent is cleaved from the isolated diastereomer to yield the desired pure enantiomer of the this compound derivative. The success of this method hinges on the significant difference in solubility between the two diastereomeric salts and the ability to form well-defined crystals. researchgate.net

Table 2: General Protocol for Stereoselective Recrystallization

| Step | Procedure | Principle |

| 1 | React the racemic mixture with an enantiopure chiral resolving agent. | Converts enantiomers into diastereomers. |

| 2 | Dissolve the diastereomeric mixture in a suitable solvent and allow it to cool. | Exploits the differential solubility of diastereomers. |

| 3 | Filter the solution to isolate the crystallized, less soluble diastereomer. | Physical separation of the solid and liquid phases. |

| 4 | Treat the isolated diastereomer to remove the resolving agent. | Regenerates the pure enantiomer of the target compound. |

Functionalization and Derivatization Strategies

The modification of the this compound scaffold through functionalization is key to creating new derivatives with tailored properties. C-H bond functionalization has emerged as a particularly powerful and atom-economical strategy.

C-H Bond Functionalization

Directly converting C-H bonds into new C-C or C-heteroatom bonds avoids the need for pre-functionalized starting materials, shortening synthetic routes and reducing waste. nih.gov

In directed C-H functionalization, a coordinating functional group, known as a directing group (DG), is used to position a transition-metal catalyst in close proximity to a specific C-H bond, typically in the ortho position. nih.gov For N-aryl cyclohexenecarboxamides, the amide group itself or an auxiliary group can serve this purpose, enabling regioselective functionalization of the aromatic ring or the cyclohexene ring's sp²-hybridized carbons.

Bidentate, monoanionic auxiliaries, such as aminoquinoline and picolinic acid, have proven to be highly effective directing groups for a variety of transition metals, including palladium, rhodium, and cobalt. nih.govnih.gov These groups chelate to the metal center and direct the catalytic functionalization, which can include arylation, alkylation, and alkenylation. nih.gov

Table 3: Examples of Directed C(sp²)-H Bond Functionalization on Amide Scaffolds

| Directing Group | Catalyst | Reaction Partner | Transformation |

| 8-Aminoquinoline | Pd(OAc)₂ | Aryl Iodide | C-H Arylation |

| Picolinamide | [RhCp*Cl₂]₂ | Alkyne | C-H Annulation |

| N-methoxyamide | Rh(III) | Iodonium Ylide | C-H Annulation mdpi.com |

| Triazole | Fe(acac)₃ | Grignard Reagent | C-H Alkylation semanticscholar.org |

Iron-Catalyzed Functionalization Processes

The use of iron catalysts in C-H functionalization is highly advantageous due to iron's abundance, low cost, and benign toxicological profile. semanticscholar.orgnih.gov Iron-catalyzed reactions often require a directing group to achieve selectivity, similar to methods using precious metals.

Recent advancements have demonstrated that iron can catalyze a range of C-H functionalization reactions, including amination, borylation, and various C-C bond-forming cross-couplings. rsc.orgnih.govmdpi.com Triazole-based directing groups have been shown to be particularly effective in iron-catalyzed C-H activation, allowing for reactions under milder conditions. semanticscholar.org Additives such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) can also play a crucial role in improving reaction yields and selectivity, although their exact role is often complex. nih.gov The development of these methods opens up sustainable and cost-effective pathways for the derivatization of this compound and related structures. nih.gov

Lithiation Chemistry of Cyclohexenecarboxamides

Lithiation has emerged as a powerful tool for the functionalization of cyclohexenecarboxamides, enabling the introduction of a wide range of substituents at positions that are otherwise difficult to access. This strategy relies on the generation of carbanionic intermediates that can react with various electrophiles.

The lithiation of α,β-unsaturated amides, such as this compound, presents unique challenges and opportunities due to the presence of multiple reactive sites. The amide group can direct the lithiation to specific positions, leading to regioselective functionalization. The reaction of N,N-disubstituted-1-cyclohexenecarboxamides with strong bases like sec-butyllithium (B1581126) (s-BuLi) in the presence of a coordinating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to result in deprotonation at the β'-position (the carbon adjacent to the double bond but not part of it). This novel lithiation provides a facile route to functionalize a previously inaccessible site in α,β-unsaturated acid derivatives.

The resulting allylic anion can then react with a variety of electrophiles, leading to the formation of β'-substituted cyclohexenecarboxamides. This methodology has been successfully applied to both secondary and tertiary amides, offering a versatile approach for the synthesis of complex this compound derivatives.

The regioselectivity of the metalation of cyclohexenecarboxamides is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the substituents on the amide nitrogen. The amide functionality plays a crucial role as a directing metalating group (DMG), guiding the deprotonation to a proximate site through the formation of a pre-lithiation complex.

For instance, the use of s-BuLi/TMEDA at low temperatures (-78 °C) typically favors deprotonation at the β'-position of N-substituted-1-cyclohexenecarboxamides. This regioselectivity is attributed to the kinetic control of the reaction, where the initial complexation of the alkyllithium base to the amide directs the deprotonation to the nearby β'-carbon.

On the other hand, different regioselectivities can be achieved by modifying the reaction parameters. For example, in some cases, deprotonation can occur at the γ-position, particularly when the cis-γ-carbon is less sterically hindered than the β'-carbon. The careful selection of the base and reaction conditions is therefore paramount in achieving the desired regioselective functionalization of the this compound scaffold.

| Base/Additive | Substrate | Position of Lithiation | Reference |

| s-BuLi/TMEDA | N,N-diisopropyl-1-cyclohexenecarboxamide | β' | |

| n-BuLi | N-methyl-1-cyclohexenecarboxamide | β' and N |

Diversification via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for the diversification of this compound derivatives, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of a functionalized this compound (e.g., a halo- or triflate-substituted derivative) with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base.

Commonly employed cross-coupling reactions for the derivatization of cyclic systems include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. For instance, a bromo-substituted this compound can be coupled with a boronic acid (Suzuki-Miyaura coupling) to introduce a new aryl or alkyl group. Similarly, the Heck reaction allows for the introduction of an alkene moiety, while the Buchwald-Hartwig amination enables the formation of a new C-N bond with an amine. catalysis.blognumberanalytics.comorganic-chemistry.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivities in these transformations. sigmaaldrich.com

| Coupling Reaction | Substrate Type | Coupling Partner | Key Reagents | Product Type |

| Suzuki-Miyaura | Halogenated this compound | Boronic Acid/Ester | Pd Catalyst, Base | Aryl/Alkyl-substituted this compound |

| Heck | Halogenated this compound | Alkene | Pd Catalyst, Base | Alkenyl-substituted this compound |

| Buchwald-Hartwig | Halogenated this compound | Amine | Pd Catalyst, Ligand, Base | Amino-substituted this compound |

Conversion of this compound Precursors

This compound and its derivatives can be synthesized from a variety of readily available precursors. A common and straightforward method involves the amidation of cyclohexenecarboxylic acid or its activated derivatives.

One approach is the direct condensation of cyclohexenecarboxylic acid with an appropriate amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like hydroxybenzotriazole (HOBt). This method is widely used due to its mild reaction conditions and broad substrate scope.

Alternatively, cyclohexenecarboxylic acid can be converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with an amine to afford the desired this compound.

Another synthetic route starts from cyclohexene itself. For instance, cyclohexene can be converted to cyclohexene oxide, which can then undergo ring-opening with a cyanide source followed by hydrolysis and amidation to yield a hydroxy-substituted this compound. orgsyn.orgwikipedia.orgparis-saclay.fr Similarly, cyclohexanone (B45756) can serve as a precursor. wikipedia.orggoogle.com It can be converted to an enolate and then reacted with a suitable electrophile before being transformed into the corresponding this compound.

| Precursor | Key Transformation(s) | Reagents | Product |

| Cyclohexenecarboxylic Acid | Amidation | Amine, Coupling Agent (e.g., EDC/HOBt) | This compound |

| Cyclohexenecarboxylic Acid | Acyl Chloride Formation & Amidation | Thionyl Chloride, Amine | This compound |

| Cyclohexene Oxide | Ring-opening, Hydrolysis, Amidation | Cyanide, Acid/Base, Amine | Hydroxy-cyclohexanecarboxamide |

| Cyclohexanone | Enolate formation, Electrophilic trap, Amidation | Base, Electrophile, Amidation reagents | Substituted this compound |

Modern Synthetic Process Development

In recent years, there has been a significant push towards the development of more efficient, sustainable, and safer synthetic processes in the chemical industry. Continuous flow chemistry has emerged as a key enabling technology in this regard, offering several advantages over traditional batch processing.

Continuous flow chemistry involves the continuous pumping of reactants through a reactor, where they mix and react under precisely controlled conditions. This technology offers numerous benefits, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for straightforward automation and scale-up. durham.ac.uk

The synthesis of amides, including this compound, is well-suited for continuous flow processing. A typical flow setup for amidation involves pumping a stream of a carboxylic acid (or its activated form) and a stream of an amine into a mixing zone, followed by passage through a heated reactor coil to promote the reaction. Recent advancements have demonstrated the use of microreactors for the synthesis of this compound derivatives, achieving high conversions in short residence times. For example, mixing cyclohexenecarbonyl chloride with an amine at a 1:1.05 molar ratio at 40°C with a specific residence time can lead to a 94% conversion. The integration of in-line purification techniques, such as liquid-liquid extraction, can further streamline the process, allowing for the direct production of high-purity products. chemrxiv.org

The development of continuous flow methods for the synthesis of this compound not only improves the efficiency and safety of the process but also opens up new possibilities for the rapid optimization of reaction conditions and the on-demand production of these valuable compounds.

| Parameter | Typical Range/Condition | Impact on Process |

| Reactor Type | Microreactor, Packed-bed reactor | Influences mixing and catalyst handling |

| Flow Rate | Variable (µL/min to mL/min) | Determines residence time and throughput |

| Temperature | Ambient to elevated temperatures | Affects reaction rate and selectivity |

| Pressure | Atmospheric to high pressure | Can prevent solvent boiling and enhance gas solubility |

| Residence Time | Seconds to minutes | Controls the extent of reaction |

Solvent-Free Organic Synthesis Techniques

The pursuit of sustainable chemical manufacturing has propelled the development of solvent-free synthesis techniques, which align with the principles of green chemistry by minimizing waste, reducing energy consumption, and often enhancing reaction efficiency. acs.orglongdom.org For the synthesis of this compound and its derivatives, mechanochemistry has emerged as a particularly promising solvent-free approach. organic-chemistry.orgidbs.com

Mechanochemical synthesis utilizes mechanical energy, typically through grinding, milling, or shearing in a ball mill, to initiate and sustain chemical reactions. beilstein-journals.orgpageplace.detaylorfrancis.com This method eliminates the need for bulk solvents, leading to a significant reduction in volatile organic compound (VOC) emissions and simplifying product purification. longdom.orgorganic-chemistry.org The direct amidation of esters, a common route to amides, has been successfully achieved through ball-milling, demonstrating the broad applicability of this technique. ucl.ac.uk

Mechanochemical Amidation:

The synthesis of amides via mechanochemistry often involves the direct reaction of a carboxylic acid or its derivative with an amine. beilstein-journals.orgucl.ac.uk In the context of this compound, this would typically involve the reaction of 1-cyclohexenecarboxylic acid with an appropriate amine source. The process is operationally simple, requiring the reactants and a suitable catalyst or activating agent to be milled together in a stainless-steel jar with milling balls. ucl.ac.ukacs.org

Several activating agents have been employed for mechanochemical amidation, including carbodiimides and uronium-based coupling reagents. ucl.ac.uk Research has shown that the direct mechanochemical amidation of esters using a sub-stoichiometric amount of a base like potassium tert-butoxide (KOtBu) is highly effective for a diverse range of amides. ucl.ac.uk This approach has been successfully applied to the synthesis of various biologically relevant compounds, including active pharmaceutical ingredients and agrochemicals, highlighting its potential for producing this compound derivatives. ucl.ac.uk

A general procedure for the mechanochemical synthesis of primary amides involves milling the corresponding ester with a source of ammonia, such as calcium nitride, in the presence of a catalyst like indium(III) chloride and a small amount of a liquid additive (liquid-assisted grinding). acs.org This method has proven effective for a variety of esters, including aliphatic cyclic structures, suggesting its applicability to the synthesis of this compound from a suitable cyclohexene ester precursor. acs.org

Interactive Data Table: Mechanochemical Synthesis of Amides

The following table summarizes representative conditions and outcomes for the mechanochemical synthesis of various amides, illustrating the potential parameters for this compound synthesis.

| Reactants | Catalyst/Activating Agent | Milling Conditions | Reaction Time | Yield (%) | Reference |

| Aromatic Aldehydes, N-chloramine | Tetrabutylammonium Iodide (TBAI) | 21 Hz | Not Specified | 62-75 | beilstein-journals.org |

| Esters, Amines | Potassium tert-butoxide (KOtBu) | Not Specified | 1-2 hours | Modest to Excellent | ucl.ac.uk |

| Esters, Calcium Nitride | Indium(III) Chloride | 30 Hz | 90 minutes | Not Specified | acs.org |

| Benzaldehydes, Benzylamines | Phenyliodine Diacetate (PIDA), NaHSO₄ | Not Specified | Not Specified | Not Specified | beilstein-journals.org |

Microwave-Assisted Solvent-Free Synthesis:

Another notable solvent-free technique is microwave-assisted synthesis. Microwave irradiation can significantly accelerate reaction rates by providing rapid and uniform heating. longdom.orgcem.com In the absence of a solvent, the direct interaction of reactants with microwave energy can lead to highly efficient transformations. cem.com For the synthesis of N-substituted amides, neat mixtures of non-volatile amines and aldehydes can react efficiently under microwave irradiation without the need for a catalyst. organic-chemistry.org This approach offers a rapid and environmentally friendly alternative to conventional heating methods. organic-chemistry.orgcem.com

Industrial Scale-Up Considerations

The transition of a synthetic route for this compound from the laboratory to an industrial scale introduces a unique set of challenges and considerations that must be systematically addressed to ensure a safe, efficient, and economically viable process. longdom.orgworldpharmatoday.commigrationletters.com

Process Optimization and Control:

A critical aspect of scaling up is the optimization of reaction parameters. longdom.orgaragen.com What works on a gram scale in the lab may not be directly translatable to kilogram or ton-scale production. researchgate.net Key parameters that require careful optimization include:

Heat and Mass Transfer: In large reactors, efficient mixing and heat transfer become critical to maintain consistent reaction conditions and prevent the formation of hot spots, which can lead to side reactions and impurities. worldpharmatoday.comappliedcatalysts.com

Reaction Kinetics: A thorough understanding of the reaction kinetics is essential to control the reaction rate, optimize throughput, and ensure product quality. aragen.com

Catalyst Loading and Efficiency: For catalyzed reactions, the amount of catalyst, its activity, and its stability over multiple cycles are crucial economic and environmental factors. appliedcatalysts.com The development of robust and recyclable catalysts is a key area of focus. appliedcatalysts.com

Downstream Processing: The purification of the final product on a large scale requires efficient and scalable techniques. Crystallization is often preferred over chromatography for industrial-scale purification due to lower cost and solvent consumption. aragen.com

Interactive Data Table: Key Considerations for Industrial Scale-Up

This table outlines critical factors and their implications for the industrial production of this compound.

| Parameter | Laboratory Scale | Industrial Scale | Key Considerations for Scale-Up |

| Reaction Vessel | Glass flask | Glass-lined or stainless-steel reactor | Material compatibility, heat transfer efficiency, mixing dynamics. worldpharmatoday.com |

| Mixing | Magnetic stirrer | Mechanical agitator (e.g., impeller, turbine) | Ensuring homogeneity, preventing localized concentration gradients. worldpharmatoday.com |

| Temperature Control | Heating mantle, ice bath | Jacketed vessel with heating/cooling fluids | Precise temperature control to manage reaction exotherms and prevent side reactions. worldpharmatoday.com |

| Reagent Addition | Manual addition | Metering pumps, controlled feed rates | Maintaining stoichiometry, controlling reaction rate. |

| Work-up & Purification | Separatory funnel, column chromatography | Centrifuges, filters, crystallizers | Efficiency, solvent recovery, waste minimization. aragen.com |

| Safety | Fume hood | Process safety management (PSM), HAZOP studies | Handling of large quantities of chemicals, emergency preparedness. ijprajournal.com |

Challenges in Scaling Up Solvent-Free Reactions:

While solvent-free methods like ball milling offer significant environmental advantages, their scale-up presents specific challenges:

Equipment Design: Designing large-scale ball mills that can handle industrial quantities of materials while maintaining high energy efficiency and consistent grinding performance is a key engineering challenge. pageplace.de

Heat Dissipation: The mechanical energy input in ball milling can generate significant heat, which needs to be effectively managed to prevent thermal degradation of the product or unwanted side reactions.

Homogeneity: Achieving uniform mixing of solid reactants on a large scale can be more difficult than in solution-phase reactions, potentially affecting reaction rates and yields. worldpharmatoday.com

Despite these challenges, the direct amidation of esters via ball-milling has been successfully scaled up to the gram-scale, demonstrating the feasibility of this technology for larger-scale production. ucl.ac.uk Further advancements in reactor design and process control are expected to facilitate the wider adoption of solvent-free techniques in the industrial synthesis of compounds like this compound.

Reaction Mechanisms in Cyclohexenecarboxamide Chemistry

Mechanistic Pathways of Cycloaddition Reactions

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules, or different parts of the same molecule, combine to form a cyclic adduct. libretexts.org The alkene component of cyclohexenecarboxamide is a potential participant in such reactions. These transformations are characterized by a reorganization of π-electrons to form new σ-bonds. libretexts.org

Cycloaddition reactions can proceed through two primary mechanistic routes: concerted or stepwise pathways. researchgate.net The distinction lies in the timing of bond formation.

In a concerted mechanism , all bond-breaking and bond-forming events occur within a single transition state without the formation of any intermediate. nih.govwikipedia.org These reactions are often highly stereospecific, meaning the stereochemistry of the reactants directly dictates the stereochemistry of the product. wikipedia.orglibretexts.org The Diels-Alder reaction, a [4π+2π] cycloaddition, is a classic example of a concerted process that typically proceeds through a highly ordered, cyclic transition state. researchgate.netrsc.org For this compound acting as the 2π component (dienophile), a concerted reaction would involve a suprafacial pathway, where new bonds form on the same face of the π-system. libretexts.org

A stepwise mechanism , in contrast, involves the formation of a distinct reaction intermediate. researchgate.net This pathway is common for reactions that are thermally forbidden under the Woodward-Hoffmann rules, such as [2+2] cycloadditions. researchgate.net The intermediate in a stepwise cycloaddition can be a diradical or a zwitterion. researchgate.net Because these intermediates have a finite lifetime, rotation around single bonds can occur before the final ring-closing step, often leading to a loss of stereospecificity compared to concerted reactions. wikipedia.org The energetic difference between concerted and stepwise pathways can be small in some systems, allowing for competing mechanisms. nih.gov

Photochemical reactions, initiated by the absorption of light, provide access to reaction pathways unavailable through thermal methods by creating electronically excited states. numberanalytics.com Photochemical [2+2] cycloadditions are a powerful tool for constructing four-membered rings, a transformation that is typically forbidden under thermal conditions. researchgate.netchim.it

The mechanism of these reactions often involves the formation of reactive intermediates. numberanalytics.com Upon photo-irradiation, the alkene in a molecule like this compound could be excited to a singlet or triplet state. This excited molecule can then react with another ground-state alkene. In many cases, the reaction proceeds stepwise through a 1,4-diradical intermediate. rsc.org The stability and conformation of this diradical intermediate are critical in determining the final product's regiochemistry and stereochemistry. rsc.org For instance, in intramolecular cycloadditions of related cyclohexenone systems, the structure of the resulting products is rationalized by considering the most stable conformations of the possible 1,4-diradical intermediates, a concept known as 'biradical conformation control'. rsc.org In intermolecular reactions, an alkene radical cation can also act as a key intermediate, reacting with another alkene to form a cyclobutanyl radical cation, which is then reduced to yield the final cyclobutane (B1203170) product. icm.edu.pl

Organometallic Reaction Mechanisms

Organometallic chemistry involves compounds containing metal-carbon bonds and provides a vast toolkit for synthetic transformations. numberanalytics.com The amide group in this compound can act as a directing group, enabling site-selective functionalization of C-H bonds catalyzed by transition metals like iron. u-tokyo.ac.jp

Carbometalation is a fundamental organometallic reaction involving the addition of a carbon-metal bond across a carbon-carbon π-bond (alkene or alkyne). wikipedia.org This reaction creates a new carbon-carbon σ-bond and a new carbon-metal σ-bond, which can then undergo further reactions. wikipedia.org

In the context of this compound, iron-catalyzed reactions with alkynes can proceed via a carbometalation pathway. u-tokyo.ac.jp Research has shown that olefinic amides, such as N-substituted cyclohexenecarboxamides, can react with alkynes in the presence of an iron catalyst. u-tokyo.ac.jp The mechanism involves the formation of an alkenylmetal intermediate, which can then participate in several subsequent reaction pathways to form products like indenones, alkenylated amides, and isoquinolones. u-tokyo.ac.jp The regioselectivity of this process is highly sensitive to steric effects, which can be attributed to the compact nature of the iron center. u-tokyo.ac.jp For example, the reaction of a this compound derivative with an unsymmetrical alkyne under oxidative conditions can produce 2-pyridones with excellent regioselectivity. u-tokyo.ac.jp

The oxidation state of the metal center is a crucial aspect of organometallic reaction mechanisms, with many catalytic cycles involving changes in the metal's oxidation state through processes like oxidative addition and reductive elimination. numberanalytics.commedium.com In recent years, high-valent species of metals like nickel and iron have been identified as key intermediates in a variety of cross-coupling reactions. nih.gov

Mechanistic studies on iron-catalyzed C-H functionalization have suggested the involvement of stable "high-valent" organoiron(III) species. u-tokyo.ac.jp These species can be generated from an iron(III) salt and an amide substrate that incorporates a directing group. u-tokyo.ac.jp The directing group, along with external ligands such as diphosphines, plays a key role in stabilizing the organoiron species formed after the initial C-H activation event. u-tokyo.ac.jp These stabilized high-valent intermediates are robust and can react with various electrophiles or unsaturated partners. u-tokyo.ac.jp The formation of high-valent iron-oxo species (Fe-IV/V=O) is a well-established mechanism in oxidation reactions, and it is believed that a sufficient number of nitrogen atoms in the ligand sphere favors the formation of these selective high-valent species over pathways that generate more indiscriminate reactive oxygen species. researchgate.net This control is central to achieving selective C-H functionalization rather than unwanted side reactions. u-tokyo.ac.jpwalisongo.ac.id

Stereochemical Control Mechanisms

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a paramount goal in modern organic synthesis. uok.edu.in For cyclic molecules like this compound, stereochemical outcomes are influenced by the ring's conformation and the spatial orientation of its substituents.

In reactions involving this compound, the directing capability of the amide group and the inherent conformational preferences of the cyclohexene (B86901) ring are key to controlling stereochemistry. For elimination reactions in cyclohexane (B81311) systems, for example, a strict geometric requirement for an anti-periplanar arrangement between the departing hydrogen and the leaving group is necessary, which dictates that both groups must typically be in axial positions. masterorganicchemistry.com

Similarly, in addition reactions, the incoming reagents will preferentially attack from the less sterically hindered face of the molecule. The amide directing group in iron-catalyzed C-H functionalization reactions not only controls which C-H bond is activated (regioselectivity) but also influences the stereochemical course of the reaction by coordinating to the metal center and blocking one face of the molecule. u-tokyo.ac.jp This steric blocking forces the coupling partner to approach from the opposite, more accessible face. The high regioselectivity observed in the iron-catalyzed synthesis of 2-pyridones from this compound (98:2) is a direct consequence of the steric sensitivity of the intermediate during the alkyne insertion step, highlighting a powerful mechanism for stereochemical control. u-tokyo.ac.jp Therefore, the interplay between the substrate's conformation and the directing group's coordination to the catalyst is the fundamental mechanism for achieving high levels of stereocontrol. u-tokyo.ac.jpuok.edu.in

Enantioselective Induction Mechanisms

Enantioselective induction refers to the preferential formation of one enantiomer over its mirror image during a chemical reaction. wikipedia.org This is a critical aspect of asymmetric synthesis and is often achieved by introducing a chiral influence into the reaction environment. wikipedia.org

In the context of this compound derivatives, enantioselectivity can be achieved through several strategies:

Internal Asymmetric Induction : This method utilizes a chiral center that is covalently bonded to the reactive center. wikipedia.org For instance, synthesis methods have been developed for amino acid-substituted cyclohexane carboxamides where the inherent chirality of the amino acid backbone (either D or L form) directs the stereochemical outcome of the final product. google.com

Relayed Asymmetric Induction : This involves the temporary use of a chiral auxiliary. wikipedia.org Chiral auxiliaries are attached to the substrate to guide a diastereoselective reaction, and are subsequently cleaved to yield an enantiomerically enriched product. wikipedia.org

External Asymmetric Induction : This approach uses a chiral catalyst or ligand that introduces the chiral information in the transition state. wikipedia.org The stereoselective synthesis of certain this compound derivatives requires advanced chiral catalysts or resolution techniques to achieve high enantiomeric excess. Dynamic asymmetric induction (DYASIN) of racemic compounds is another advanced technique to produce highly enantioenriched products. rsc.org

| Induction Method | Description | Example Application |

| Internal Induction | A covalently bonded chiral center directs the reaction stereochemistry. wikipedia.org | Using a D- or L-amino acid backbone to control the final diastereomer of a this compound derivative. google.com |

| Chiral Auxiliaries | A removable chiral group guides the formation of a new stereocenter. wikipedia.org | Evans' chiral oxazolidinone auxiliaries can be used for asymmetric aldol (B89426) reactions. wikipedia.org |

| External Induction | A chiral catalyst or ligand creates a chiral transition state. wikipedia.org | Use of chiral catalysts to enhance stereochemical fidelity in enantioselective amidation. |

Diastereoselective Control in Functionalization Reactions

Diastereoselective control involves the preferential formation of one diastereomer over other possible diastereomers. This is common when a molecule already containing a stereocenter undergoes a reaction that creates a new one. The existing chiral center influences the direction of attack of the incoming reagent.

In the functionalization of the cyclohexene ring, the carboxamide group, especially if it is part of a larger chiral moiety, can exert significant stereocontrol. For example, in the oxidation of unactivated C-H bonds in cyclic systems, a directing group can ensure that the new functional group is installed with a specific stereochemistry relative to the rest of the molecule. nih.gov This principle is fundamental in stereoselective synthesis, where the three-dimensional arrangement of the molecule dictates how reagents approach the reactive site. wikipedia.org Powerful coordinating metals like Zn(II) and Ti(IV) can enhance this control through chelation, forcing the reaction to proceed from a less sterically hindered face. msu.edu

Electrophilic and Nucleophilic Reaction Mechanisms

The cyclohexene ring and the carboxamide functional group allow for a variety of electrophilic and nucleophilic reactions.

Substitution Mechanisms at the Cyclohexene Ring

Electrophilic Substitution: The double bond of the cyclohexene ring is a region of high electron density, making it susceptible to attack by electrophiles. savemyexams.com An electrophilic aromatic substitution (EAS) reaction proceeds via a two-step mechanism. masterorganicchemistry.com First, the aromatic ring acts as a nucleophile and attacks the electrophile, forming a carbocation intermediate (arenium ion) and disrupting aromaticity. masterorganicchemistry.comhu.edu.jo In the second step, a base removes a proton from the carbon that was attacked, restoring the stable aromatic system. masterorganicchemistry.comhu.edu.jo While this compound is not aromatic, the double bond can undergo analogous electrophilic addition reactions. The electron-withdrawing nature of the carboxamide group generally deactivates the double bond towards electrophilic attack.

Nucleophilic Substitution: Nucleophilic substitution reactions involve an electron-rich nucleophile attacking an electron-poor electrophilic center, displacing a leaving group. masterorganicchemistry.com These reactions are categorized as S_N1 (unimolecular) or S_N2 (bimolecular). masterorganicchemistry.com

S_N1 Mechanism: This is a stepwise process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com The rate of this reaction depends only on the substrate concentration. masterorganicchemistry.com

S_N2 Mechanism: This is a concerted reaction where the nucleophile attacks the substrate at the same time as the leaving group departs. gacbe.ac.in This "backside attack" results in an inversion of stereochemistry at the reaction center. gacbe.ac.in

A key example involving a this compound derivative is the reaction of N,N-dimethyl-2-lithio-1-cyclohexenecarboxamide with aldehydes and ketones. acs.org In this case, the lithiated this compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. acs.org

| Reaction Type | Mechanism | Key Features |

| Electrophilic Substitution | Two-step: 1. Attack of electrophile by π-system. 2. Deprotonation. masterorganicchemistry.com | Involves a carbocation intermediate (arenium ion); aromaticity is disrupted and then restored. hu.edu.jo |

| S_N1 Nucleophilic Substitution | Two-step: 1. Leaving group departs (forms carbocation). 2. Nucleophile attacks. masterorganicchemistry.com | Unimolecular rate-determining step; leads to a mixture of stereoisomers. masterorganicchemistry.com |

| S_N2 Nucleophilic Substitution | One-step (concerted): Nucleophile attacks as leaving group departs. gacbe.ac.in | Bimolecular rate-determining step; results in inversion of stereochemistry. gacbe.ac.in |

Intramolecular Cyclization Mechanisms

Intramolecular cyclization occurs when different parts of the same molecule react to form a ring. These reactions are powerful tools in organic synthesis for constructing complex cyclic and polycyclic frameworks.

One of the most notable examples is the intramolecular Diels-Alder reaction, where a diene and a dienophile present on the same molecule react to form a bicyclic system. masterorganicchemistry.com This type of reaction works best when forming five- and six-membered rings. masterorganicchemistry.com Other types of intramolecular cyclizations involving this compound precursors can be facilitated by transition metal catalysts, such as palladium. mdpi.com These reactions can proceed through various mechanisms, including the intramolecular nucleophilic attack of a nitrogen atom onto an activated triple bond (hydroamination) to form a new C-N bond and construct a heterocyclic ring. mdpi.com The formation of five- and six-membered rings is generally favored in intramolecular radical cyclizations as well. libretexts.org

Radical and Radical Ion Mechanisms

Radical reactions involve intermediates with unpaired electrons. These highly reactive species participate in chain reactions consisting of initiation, propagation, and termination steps. libretexts.org

Radical Mechanisms: A radical reaction is typically initiated by the homolytic cleavage of a weak bond, often induced by heat or light, to form two radical species. libretexts.org In the propagation phase, a radical reacts with a stable molecule to generate a new radical, which continues the chain. libretexts.org For a this compound molecule, a radical could be formed by the abstraction of a hydrogen atom from the ring by an initiating radical. rutgers.edu This new carbon-centered radical can then undergo further reactions, such as addition to an alkene or an intramolecular cyclization to form a new C-C bond. libretexts.org

Radical Ion Mechanisms: These mechanisms involve intermediates that are both radicals and ions. A radical anion can be formed when a single electron is transferred to a neutral molecule, often from an electron transfer reagent or through photochemical excitation. rutgers.edu This radical anion can then, for example, fragment by losing a leaving group to produce a neutral radical. rutgers.edu This process, known as a S_RN1 reaction (Substitution, Radical-Nucleophilic, Unimolecular), is a powerful method for forming new bonds under conditions different from traditional nucleophilic substitutions. rutgers.edu

| Mechanism Type | Initiation | Key Intermediates | Common Reactions |

| Radical | Homolytic cleavage of a bond (e.g., by heat or light). libretexts.org | Neutral species with an unpaired electron. rutgers.edu | Hydrogen abstraction, addition to double bonds, intramolecular cyclization. libretexts.orgrutgers.edu |

| Radical Ion | Single electron transfer to a neutral molecule. rutgers.edu | Radical anions or radical cations. rutgers.edu | Fragmentation, loss of leaving group, S_RN1 substitution. rutgers.edu |

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclohexenecarboxamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. openaccessjournals.com The chemical environment of each nucleus influences its resonance frequency, providing a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In cyclohexenecarboxamide, the chemical shifts of the protons are influenced by their position relative to the double bond and the carboxamide group.

Protons attached to the double bond (vinylic protons) typically resonate at lower field (higher ppm values) compared to the aliphatic protons of the cyclohexene (B86901) ring due to the deshielding effect of the π-electron system. libretexts.org The protons on the carbons adjacent to the double bond (allylic protons) also show a characteristic shift. The amide protons (-CONH₂) exhibit a broad signal whose chemical shift can be solvent and concentration-dependent.

Interactive Table: Predicted ¹H NMR Chemical Shifts for Cyclohexene-1-carboxamide

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Vinylic H | 6.5 - 7.5 | Multiplet |

| Amide H | 5.0 - 8.5 | Broad Singlet |

| Allylic H | ~2.2 - 3.0 | Multiplet |

| Other Ring H | 1.5 - 2.5 | Multiplet |

Note: These are generalized predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

In cyclohexene-1-carboxamide, the carbonyl carbon of the amide group is significantly deshielded and appears at a low field (around 165-180 ppm). wisc.edu The sp²-hybridized carbons of the double bond resonate in the range of 120-140 ppm, while the sp³-hybridized carbons of the cyclohexene ring appear at a higher field (20-60 ppm). wisc.edu

Interactive Table: Predicted ¹³C NMR Chemical Shifts for Cyclohexene-1-carboxamide

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 180 |

| Vinylic C | 120 - 140 |

| Allylic C | 20 - 40 |

| Other Ring C | 20 - 40 |

Note: These are generalized predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Derivatives

For halogenated derivatives of this compound containing fluorine, ¹⁹F NMR spectroscopy is a powerful analytical tool. magritek.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. nih.gov The chemical shift of a fluorine atom is extremely sensitive to its electronic environment, providing detailed information about the structure and conformation of the molecule. nih.gov The large chemical shift range of ¹⁹F NMR (around 300 ppm) minimizes signal overlap, which is often a challenge in ¹H NMR. nih.gov This technique is particularly useful for studying changes in the molecular environment, such as in drug binding or conformational analysis. beilstein-journals.org

Multidimensional NMR Techniques (COSY, NOSY, HSQC, HMBC)

Multidimensional NMR techniques provide correlations between different nuclei, offering deeper insights into molecular structure and connectivity. bitesizebio.com These experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules. iaea.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps to trace out the spin systems within the cyclohexene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. This is invaluable for determining the stereochemistry and conformation of the cyclohexene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the cyclohexene ring to the carboxamide group.

Solid-State NMR and NMR Crystallography

While most NMR is performed on solutions, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their solid, native forms. preprints.org This is particularly important for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. crystalpharmatech.comdurham.ac.uk Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden signals in the solid state, leading to higher resolution spectra. preprints.org NMR crystallography combines ssNMR data with other techniques like X-ray diffraction to refine crystal structures, providing a comprehensive understanding of the solid-state architecture. durham.ac.uknih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. msu.edu

In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (125.17 g/mol ) would be observed. nih.gov The molecule would then fragment in a predictable manner. Common fragmentation pathways for cyclic amides include the loss of the amide group or cleavage of the ring. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which allows for the calculation of the elemental composition, confirming the molecular formula of C₇H₁₁NO. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of organic compounds by providing highly accurate mass measurements. uni-rostock.denih.gov This precision allows for the determination of a molecule's elemental formula from its exact mass, a capability that distinguishes it from nominal mass measurements. bioanalysis-zone.com For this compound, with a chemical formula of C7H11NO, HRMS can experimentally verify its molecular weight with a high degree of confidence.

The theoretical exact mass of a molecule is calculated using the masses of its most abundant isotopes. bioanalysis-zone.com For this compound, this calculation confirms its unique mass signature, which can be resolved from other compounds having the same nominal mass but different elemental formulas. uni-rostock.de Instruments like Orbitraps and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are capable of achieving the high resolving power necessary for such determinations. uni-rostock.denih.gov The ability of HRMS to generate an accurate mass measurement is a critical first step in the structural elucidation process, providing a foundational piece of evidence for the compound's identity. europa.eu

Table 1: Theoretical Mass Data for this compound An interactive data table based on the data in the text.

| Parameter | Value |

| Chemical Formula | C7H11NO |

| Nominal Mass | 125 amu |

| Monoisotopic Mass | 125.084064 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry, also known as MS/MS, is an indispensable tool for detailed structural elucidation. wikipedia.orglongdom.org This technique involves multiple stages of mass analysis where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. longdom.orgnationalmaglab.org The fragmentation pattern serves as a structural fingerprint, revealing key information about the molecule's connectivity and functional groups. nationalmaglab.orgencyclopedia.pub

In the analysis of this compound, a precursor ion corresponding to its molecular weight would be selected in the first mass analyzer (MS1). wikipedia.org This ion is then subjected to fragmentation, commonly through collision-induced dissociation (CID), where it collides with an inert gas. encyclopedia.pub The resulting product ions are then separated and detected in the second mass analyzer (MS2). wikipedia.org

Characteristic fragmentation pathways for this compound would likely involve the loss of the carboxamide group or parts of it, such as the neutral loss of NH3 (ammonia) or CONH2. Fragmentation of the cyclohexene ring itself, through processes like a retro-Diels-Alder reaction, could also produce diagnostic ions. Analyzing these specific losses and the m/z of the resulting fragment ions allows researchers to piece together the structure of the original molecule and differentiate between its potential isomers, such as 1-, 2-, or 3-cyclohexenecarboxamide.

Table 2: Potential Fragment Ions in MS/MS of this compound An interactive data table based on the data in the text.

| Precursor Ion (m/z) | Potential Fragment Ion (m/z) | Proposed Neutral Loss |

| 125 | 108 | NH3 (Ammonia) |

| 125 | 81 | CONH2 (Carboxamide radical) |

| 125 | 97 | CO (Carbon monoxide) |

| 125 | 67 | C3H6O (Propionaldehyde) |

Hyphenated Techniques (LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing this compound in complex mixtures. wikipedia.org Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) enhance analytical capabilities by separating components of a sample before they are introduced into the mass spectrometer for detection and identification. measurlabs.comfilab.frcmbr-journal.com

LC-MS: This technique is particularly well-suited for polar and non-volatile compounds. wikipedia.orgnih.gov In a typical LC-MS analysis, a solution containing this compound is passed through a liquid chromatography column, which separates it from other components based on its affinity for the stationary and mobile phases. measurlabs.comthermofisher.com As the separated compound elutes from the column, it is ionized and analyzed by the mass spectrometer. thermofisher.com LC-MS is valuable for the analysis of this compound in biological or environmental samples where extensive sample cleanup might otherwise be required. wikipedia.org

GC-MS: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. filab.frnih.gov For this compound to be analyzed by GC-MS, it must be sufficiently volatile and stable at the temperatures used in the gas chromatograph. If necessary, chemical derivatization can be employed to increase its volatility. The sample is vaporized and separated in a gaseous state within the GC column before entering the mass spectrometer. cmbr-journal.com GC-MS provides excellent separation efficiency and, combined with mass spectral library matching, can be a definitive method for identifying this compound. nih.gov For instance, its use has been noted for the quantitation of N-(4-chlorophenyl)-1-cyclohexene-1-carboxamide in certain food commodities. regulations.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups present in a compound. uni-siegen.demt.comtriprinceton.org These methods are complementary, as they are based on different physical phenomena—IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in its polarizability. edinst.comnih.gov

Vibrational Band Assignments and Functional Group Identification